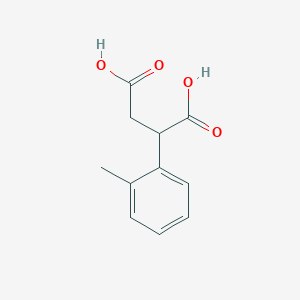

2-O-TOLYL-SUCCINIC ACID

Description

2-O-TOLYL-SUCCINIC ACID, also known by its systematic name 2-(2-methylphenyl)butanedioic acid, is a specialty chemical with the CAS number 91143-76-9. aromsyn.comchemscene.com Its molecular formula is C11H12O4, and it has a molecular weight of 208.21 g/mol . aromsyn.comchemscene.com While not as extensively studied as some other organic acids, its structure places it at the intersection of several key areas of chemical research.

Succinic acid, a simple four-carbon dicarboxylic acid, is a fundamental building block in both biological systems and the chemical industry. fraunhofer.denih.gov It is an intermediate in the citric acid cycle and has been identified as a key platform chemical for the production of a wide range of products, from polymers to pharmaceuticals. fraunhofer.deresearchgate.net

The versatility of succinic acid is greatly expanded through the synthesis of its substituted derivatives. researchgate.net The introduction of various functional groups onto the succinic acid backbone can dramatically alter its physical and chemical properties, leading to a vast array of compounds with tailored applications. researchgate.net The synthesis of unsymmetrically substituted succinic acids, in particular, has been a subject of interest, allowing for precise control over the final molecule's structure and function. acs.org These substituted succinic acids are valuable chiral building blocks for creating bioactive natural products and peptidomimetics. researchgate.net

A significant subclass of substituted succinic acids is the aryl succinic acid derivatives, where an aromatic ring is attached to the succinic acid core. These compounds have been the focus of considerable academic research due to their diverse biological activities. For instance, aryl succinic and maleic acid derivatives have been shown to be potent inhibitors of acetylcholinesterase, an enzyme critical in the nervous system. nih.gov

Furthermore, β-aryl-succinic acid hydroxamates have been synthesized and investigated as dual inhibitors of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), both of which are implicated in various disease processes. nih.gov The synthesis of aryl itaconic acids, which are closely related to aryl succinic acids, has also been explored for their potential antibacterial properties. mdpi.comscilit.com Research into 2-(substituted benzylidene)succinic acids has indicated their potential as nuclear receptor ligands, enzyme inhibitors, GPCR ligands, and ion channel modulators. ijpsdronline.com

The specific investigation into this compound is driven by the potential for discovering novel properties and applications, building upon the knowledge gained from other aryl succinic acid derivatives. The presence of the o-tolyl group introduces specific steric and electronic effects that can influence the molecule's interaction with biological targets or its behavior in chemical reactions.

A key research gap lies in the limited exploration of the biological activities of this compound itself. While related compounds have shown promise as enzyme inhibitors nih.govnih.gov, the specific inhibitory profile of this compound remains largely uncharacterized. Its potential as a precursor for the synthesis of more complex molecules, such as pharmaceutical intermediates or functional materials, also warrants further investigation. aromsyn.com The custom synthesis of such compounds is available from gram to kilogram scales, indicating a potential demand for research and development purposes. aromsyn.com

The significance of studying this compound lies in the possibility of developing new therapeutic agents or functional materials. The structural modifications offered by the o-tolyl group could lead to enhanced potency, selectivity, or improved pharmacokinetic properties compared to other aryl succinic acids. Further research is needed to fully elucidate the chemical and biological properties of this compound and to realize its potential in various scientific and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-4-2-3-5-8(7)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRKFXXTOLGIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302509 | |

| Record name | 2-(2-methylphenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91143-76-9 | |

| Record name | 2-(2-Methylphenyl)butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91143-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylphenyl)butanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091143769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91143-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methylphenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 O Tolyl Succinic Acid and Analogues

Established Synthetic Pathways for Aryl Succinic Acids

A number of synthetic routes have been established for the general preparation of aryl succinic acids. These methods often provide a foundation for the more targeted synthesis of specific derivatives like 2-o-tolyl-succinic acid.

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, offering high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been widely used for the synthesis of substituted succinates.

One notable example is the palladium-catalyzed direct carboxylation of benzoic and phenylacetic acid derivatives to yield dicarboxylic acids. acs.org This method allows for the conversion of aryl C-H bonds into carboxylic acids. acs.org For instance, the carboxylation of ortho- and para-toluic acids can lead to the formation of the corresponding dicarboxylic acid products. acs.org The use of palladium acetate (B1210297) as a catalyst, in conjunction with various ligands and reagents, facilitates this transformation under a carbon monoxide atmosphere. acs.org

Furthermore, palladium-catalyzed hydroesterification of α-aryl acrylic acids presents another viable route. While specific examples for this compound are not detailed in the provided search results, the general applicability of such methods to aryl-substituted systems suggests their potential. These reactions typically involve the addition of an ester group and a hydrogen atom across the double bond of the acrylic acid derivative, leading to the corresponding succinate (B1194679) ester, which can then be hydrolyzed to the dicarboxylic acid.

The Heck reaction, catalyzed by palladium diacetate, offers a method to produce 2(E)-alkylidene succinic acid derivatives from dialkyl itaconate and a halogen compound, such as iodobenzene. anhuisunsingchem.com These intermediates can then be asymmetrically hydrogenated to yield the desired (R)-succinic acid derivatives. anhuisunsingchem.com

The following table summarizes representative transition-metal-catalyzed reactions for the synthesis of aryl succinic acid precursors.

| Catalyst/Reagent | Substrate | Product | Yield | Reference |

| Pd(OAc)₂, Ag₂CO₃, NaOAc, CO | Benzoic acid derivatives | Dicarboxylic acids | - | acs.org |

| Pd(OAc)₂ | Dialkyl itaconate and iodobenzene | 2(E)-alkylidene succinic acid derivative | - | anhuisunsingchem.com |

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Aryl Succinic Acid Precursors.

Organocatalysis has gained significant traction as a metal-free alternative for asymmetric synthesis. Various organic molecules can act as catalysts to promote chemical transformations with high enantioselectivity. mdpi.com

For the synthesis of succinic acid derivatives, organocatalysts have been employed in conjugate addition reactions. For example, the asymmetric conjugate addition of allomaltol to chalcones or bis(arylidene)acetones, catalyzed by a C2-symmetric tertiary amine-squaramide organocatalyst, yields enantiomerically enriched γ-oxobutyric acid and succinic acid derivatives. researchgate.net Succinic acid itself can act as an organo-catalyst in certain reactions, such as the three-component Strecker synthesis of α-amino nitriles. mdpi.comacgpubs.org In this reaction, the acidic proton of succinic acid activates the carbonyl carbon of an aldehyde, facilitating the formation of an imine and subsequent nucleophilic addition of cyanide. mdpi.comacgpubs.org

The CoCaBio project explored the use of organocatalysts, like thioureas, for the ring-opening co-polymerization of succinic anhydride (B1165640) derivatives and bio-based epoxides to synthesize polyesters. universite-paris-saclay.fr While the direct synthesis of this compound via these specific organocatalytic methods is not explicitly detailed, the principles can be extended to the asymmetric synthesis of various substituted succinic acids.

Radical reactions provide a unique avenue for the formation of C-C bonds. The addition of a radical to an electron-deficient olefin is a key step in some synthetic routes to succinate derivatives. For instance, the reaction of dimethyl fumarate (B1241708) with toluene (B28343) in the presence of a radical initiator like Et₃B at reflux can afford 2-benzylsuccinic acid dimethyl ester in good yield. researchgate.net

Oxidative homocoupling of chiral 3-(arylacetyl)-2-oxazolidones, achieved by treatment with DABCO-TiCl₄ or DMAP-TiCl₄, leads to the stereospecific formation of dimers. researchgate.net These dimers can then be easily converted to the corresponding 2,3-diaryl succinic acids, providing a method for synthesizing optically pure compounds. researchgate.net This method has been shown to be effective even with para-substituted electron-donating groups on the aryl ring. researchgate.net

The Wittig reaction is a well-established method for the synthesis of alkenes. A specific application of this reaction is in the preparation of aryl itaconic acids, which are precursors to aryl succinic acids. scilit.comsciforum.netmdpi.comsciforum.netresearchgate.net

In a one-pot synthesis, (triphenylphosphoranylidene)succinic anhydride, prepared from triphenylphosphine (B44618) and maleic anhydride, is ring-opened with methanol (B129727) to form methyl (triphenylphosphoranylidene)succinate. scilit.comsciforum.netmdpi.comresearchgate.net This phosphorane then reacts with aryl aldehydes in a Wittig olefination to produce methyl aryl itaconates. scilit.comsciforum.netmdpi.comresearchgate.net Subsequent hydrolysis of these itaconates with aqueous sodium hydroxide (B78521) yields the corresponding aryl itaconic acids. scilit.comsciforum.netmdpi.comresearchgate.net This method has been used to prepare a variety of aryl itaconic acids. scilit.comsciforum.netmdpi.comresearchgate.net The resulting aryl itaconic acids can then be hydrogenated to the desired aryl succinic acids.

The Stobbe condensation is another classical method for preparing alkylidene succinic acid derivatives, which can then be hydrogenated. anhuisunsingchem.com This reaction involves the condensation of an aldehyde or ketone with a dialkyl succinate. anhuisunsingchem.com

Targeted Synthesis of this compound

While general methods for aryl succinic acids are well-documented, the specific synthesis of this compound requires tailored approaches to achieve the desired substitution pattern and stereochemistry.

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules often depends on their specific enantiomeric form. Several strategies can be employed to introduce chirality and control the stereochemical outcome.

Asymmetric hydrogenation of 2-alkylidene succinates using rhodium complexes with chiral phosphine (B1218219) ligands, such as (R,R)-bisphosphine compounds, is a powerful method for producing optically active 2-alkylsuccinic acids with high enantioselectivities. anhuisunsingchem.com This approach would be applicable to the enantioselective synthesis of this compound, starting from the corresponding 2-(o-tolyl)itaconic acid or its ester.

Organocatalytic methods, as discussed in section 2.1.2, offer another avenue for enantioselective synthesis. The use of chiral catalysts can direct the formation of one enantiomer over the other in conjugate addition reactions. For example, a chiral chinchona-based squaramide bifunctional acid-base catalyst has been used for the enantioselective synthesis of thio-substituted cyclobutanes via a Michael addition. rsc.org Similar principles could be applied to the synthesis of this compound precursors.

The use of chiral auxiliaries is another established strategy. For example, the stereoselective synthesis of both enantiomers of N-Boc-α-aryl-γ-amino acids has been achieved by condensing (±)-3-cyano-2-arylpropionic acids with a chiral pantolactam auxiliary. researchgate.net This approach allows for the separation of diastereomers and subsequent conversion to the desired enantiomerically pure product.

The following table highlights key strategies for the stereoselective synthesis of aryl succinic acids, which are applicable to the synthesis of this compound.

| Strategy | Catalyst/Reagent/Auxiliary | Key Transformation | Stereocontrol | Reference |

| Asymmetric Hydrogenation | Rhodium complex of an optically active bisphosphine | Hydrogenation of 2-alkylidene succinates | Enantioselective | anhuisunsingchem.com |

| Organocatalysis | Chiral tertiary amine-squaramide | Asymmetric conjugate addition | Enantioselective | researchgate.net |

| Chiral Auxiliary | (R)-N-phenylpantolactam | Diastereoselective condensation | Diastereoselective | researchgate.net |

Table 2: Strategies for Stereoselective Synthesis of Aryl Succinic Acids.

Spectroscopic Elucidation and Structural Analysis of 2 O Tolyl Succinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-o-tolyl-succinic acid provides information on the number of different types of protons and their neighboring environments. In a typical spectrum, distinct signals corresponding to the aromatic protons of the tolyl group, the methine proton, and the methylene (B1212753) protons of the succinic acid moiety are observed. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons typically resonate in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons on the tolyl ring would appear as a singlet in the upfield region. The protons on the succinic acid backbone would show more complex splitting patterns due to their diastereotopic nature and coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Tolyl) | 7.0 - 7.5 | Multiplet |

| Methine (Succinic) | ~3.5 - 4.0 | Multiplet |

| Methylene (Succinic) | ~2.5 - 3.0 | Multiplet |

| Methyl (Tolyl) | ~2.3 | Singlet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid groups are typically found in the most downfield region of the spectrum, usually between 170 and 185 ppm. The aromatic carbons of the tolyl group will appear in the range of 125-145 ppm. The aliphatic carbons of the succinic acid chain will resonate at higher field strengths.

For the related compound, 2-phenyl-2-(o-tolyl)succinic acid, the carbonyl carbons appear at δ 176.6 and 174.3 ppm. rsc.org The aromatic carbons show signals at δ 144.4, 129.9, 128.8, and 127.8 ppm. rsc.org The aliphatic carbons are observed at δ 58.5 and 44.7 ppm. rsc.org These values provide a reasonable estimate for the expected chemical shifts in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (COOH) | 170 - 185 |

| Aromatic (C-O) | ~155 |

| Aromatic (C-C/C-H) | 120 - 145 |

| Methine (C-H) | 40 - 50 |

| Methylene (CH₂) | 30 - 40 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Theoretical NMR Chemical Shift Calculations

In conjunction with experimental data, theoretical calculations of NMR chemical shifts using methods like Density Functional Theory (DFT) can be a powerful tool for structural elucidation. researchgate.net By calculating the magnetic shielding tensors for a proposed structure, one can predict the NMR chemical shifts. gaussian.com Comparing these calculated shifts with the experimental values can help to confirm the proposed structure and assign the resonances with a higher degree of confidence. These calculations are particularly useful for complex molecules or when experimental data is ambiguous.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. spectroscopyonline.comscientificwebjournals.com A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups, which are typically hydrogen-bonded in the solid state. specac.com The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. specac.comresearchgate.net

The aromatic C-H stretching vibrations of the tolyl group are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the succinic acid moiety will be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching and O-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹), providing further confirmation of the structure. su.se

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | > 3000 | Medium |

| C-H Stretch (Aliphatic) | < 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1210 - 1320 | Medium |

Note: These are general ranges and the exact positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample. nih.gov When monochromatic light from a laser interacts with a molecule, it can be scattered inelastically, resulting in a shift in the frequency of the scattered light known as the Raman shift. nih.gov Each peak in a Raman spectrum corresponds to a specific vibrational mode within the molecule, creating a unique "fingerprint" that can be used for identification and structural analysis. nih.gov

For carboxylic acids like this compound, characteristic Raman bands can be observed. For instance, the stretching vibration of the C=O bond in the carboxyl group typically appears around 1750 cm⁻¹. mdpi.com Other notable bands include the C-C stretching of the alkyl chain, which is often seen around 1080 cm⁻¹, and the C-H bending and scissoring modes of the CH₂ groups at approximately 1300 cm⁻¹ and 1440 cm⁻¹, respectively. mdpi.com The presence of the tolyl group would introduce additional bands corresponding to the aromatic ring vibrations.

The following table summarizes some of the characteristic Raman bands that could be expected for this compound based on the functional groups present.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| C=O Stretch (Carboxylic Acid) | ~1750 |

| C-C Stretch (Alkyl Chain) | ~1080 |

| C-H Bend (CH₂) | ~1300 |

| C-H Scissor (CH₂) | ~1440 |

| Aromatic Ring Vibrations | Various |

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to assign and interpret vibrational spectra, such as those obtained from Raman and infrared spectroscopy. researchgate.netnih.gov It works by decomposing the complex vibrational modes of a molecule into contributions from simpler internal coordinates like bond stretching, angle bending, and torsional rotations. researchgate.netsmmg.pl This analysis is crucial for accurately assigning the observed spectral bands to specific molecular motions.

The VEDA program utilizes data from quantum chemical calculations, typically performed using methods like Density Functional Theory (DFT), to generate a theoretical vibrational spectrum. researchgate.net This theoretical spectrum is then compared to the experimental spectrum. A scaling factor is often applied to the calculated frequencies to better match the experimental data. researchgate.net By analyzing the potential energy distribution (PED), VEDA provides a quantitative measure of how much each internal coordinate contributes to a particular vibrational mode. nih.gov This allows for a more intuitive and detailed understanding of the molecule's vibrational dynamics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. arizona.edu For a carboxylic acid like this compound, electron impact (EI) ionization is a common method.

In the mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) may be observed, although it can sometimes be weak. libretexts.org Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH), resulting in a peak at M-17, and the loss of the entire carboxyl group (-COOH), leading to a peak at M-45. libretexts.org The presence of the tolyl group and the succinic acid backbone will also lead to characteristic fragmentation patterns, including cleavages at the bonds adjacent to the carbonyl groups and within the alkyl chain. arizona.edulibretexts.org For succinic acid itself, which has a molecular weight of 118, a common ion is observed at m/z 117 due to the loss of a proton in negative mode ionization. uab.eduuab.edu A significant fragment ion for succinate (B1194679) is often seen at m/z 73. uab.eduuab.edu

The following table illustrates potential key fragments that might be observed in the mass spectrum of this compound.

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M-OH]⁺ | Loss of a hydroxyl radical |

| [M-COOH]⁺ | Loss of a carboxyl group |

| Fragments from tolyl group | Characteristic aromatic fragments |

| Fragments from succinate chain | Cleavage of the C-C bonds |

X-ray Diffraction Studies for Solid-State Structure Determination

For this compound, single-crystal X-ray diffraction would reveal the exact conformation of the molecule, including the orientation of the tolyl group relative to the succinic acid chain and the torsion angles of the carbon-carbon bonds in the backbone. ucl.ac.uk It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of neighboring molecules, which dictate the crystal packing. researchgate.nettandfonline.com These hydrogen bonds are crucial in forming supramolecular structures. acs.org

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples and is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. ucl.ac.uk Polymorphism is common in carboxylic acids like succinic acid, which is known to exist in different crystal forms (e.g., α and β polymorphs). ucl.ac.ukrsc.org Each polymorph has a unique PXRD pattern, allowing for their differentiation. ucl.ac.uk

Computational Chemistry and Molecular Modeling of 2 O Tolyl Succinic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) for Optimized Geometrical and Electronic Structures

Computational studies utilizing Density Functional Theory (DFT) are instrumental in elucidating the three-dimensional arrangement of atoms and the electronic properties of molecules. For 2-o-tolyl-succinic acid, DFT calculations, often employing basis sets such as 6-311++G(d,p), would be used to determine its most stable conformation. This process involves optimizing the molecular geometry to find the structure with the lowest energy. Key parameters obtained from this optimization include bond lengths, bond angles, and dihedral angles. For instance, in related dicarboxylic acids, DFT has been used to predict the planar or gauche conformations and the orientation of the carboxylic acid groups. The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

Interactive Table: Predicted Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Value |

| C-C (succinic acid backbone) Bond Length (Å) | 1.54 |

| C=O (carboxyl) Bond Length (Å) | 1.21 |

| C-O (carboxyl) Bond Length (Å) | 1.36 |

| O-H (carboxyl) Bond Length (Å) | 0.97 |

| C-C (tolyl group) Bond Length (Å) | 1.40 |

| C-H (tolyl group) Bond Length (Å) | 1.09 |

| C-C-C Bond Angle (°) | 112 |

| O=C-O Bond Angle (°) | 125 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations. Actual values would require specific computational studies on this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich tolyl group and the oxygen atoms of the carboxylic acid groups, while the LUMO would likely be centered on the carbon atoms of the carboxyl groups.

Interactive Table: FMO Analysis Data for this compound (Hypothetical)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and illustrative. Specific values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red typically signifies regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid groups, highlighting their nucleophilic character. The hydrogen atoms of the carboxylic acid groups and potentially the tolyl ring would exhibit positive potential (blue), indicating their electrophilic nature.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It helps to understand intramolecular and intermolecular interactions, including charge transfer. NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. In this compound, significant interactions would be expected between the lone pair orbitals of the oxygen atoms and the antibonding orbitals of adjacent C-O and C-C bonds. This analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. The charge transfer within the molecule, for instance from the tolyl group to the succinic acid moiety, can also be quantified.

Reactivity Descriptors (e.g., Fukui Functions, Global Hardness/Softness, Electrophilicity)

Global Hardness (η) is a measure of the resistance to a change in electron distribution. A harder molecule is less reactive.

Global Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are calculated from the energies of the HOMO and LUMO.

Interactive Table: Global Reactivity Descriptors for this compound (Hypothetical)

| Descriptor | Value |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 1.48 |

Note: These values are illustrative and would be derived from the calculated HOMO and LUMO energies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations of this compound, typically in a solvent like water, would provide insights into its conformational dynamics and interactions with the surrounding environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time. This allows for the investigation of processes such as conformational changes, hydrogen bonding dynamics, and solvation structure. For this compound, MD simulations could reveal the preferred conformations in solution, the stability of intramolecular hydrogen bonds, and the arrangement of water molecules around the solute. Such simulations are valuable for understanding how the molecule behaves in a biological or chemical system. For instance, MD simulations have been used to study the binding of succinate (B1194679) to its receptor, revealing the key interactions that govern this process. nih.gov

Conformational Analysis and Dynamic Behavior in Solution

The introduction of a 2-o-tolyl group is expected to significantly influence this conformational preference. The bulky tolyl substituent will introduce steric hindrance, which can be analyzed using molecular mechanics or density functional theory (DFT) calculations. By performing a potential energy surface scan for the rotation around the C1-C2 and C2-C3 bonds, the energetically most favorable conformations can be identified. It is hypothesized that the tolyl group will restrict the rotational freedom, leading to a more defined set of low-energy conformers compared to unsubstituted succinic acid.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in solution. nih.gov These simulations model the movement of the molecule and surrounding solvent molecules over time, providing insights into its flexibility, solvation, and the time-averaged populations of different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (° C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gauche 1 | 60 | 0.0 | 65 |

| Gauche 2 | -60 | 0.2 | 30 |

| Anti | 180 | 2.5 | 5 |

Note: This table is illustrative and based on expected steric effects of the tolyl group. Actual values would require specific DFT calculations.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)

Hydrogen bonding is a critical intermolecular interaction that governs the association of carboxylic acids in both solution and the solid state. For this compound, the two carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to the formation of dimers and larger aggregates.

Computational methods, such as DFT and atoms-in-molecules (AIM) theory, can be employed to characterize these hydrogen bonds. nih.gov Calculations can predict the geometry of the hydrogen-bonded dimers, including the O-H···O distance and the linearity of the bond. The strength of these interactions can be quantified by calculating the binding energy between the interacting molecules. nih.gov

The presence of the o-tolyl group may influence the hydrogen bonding behavior. Steric hindrance from the tolyl group could potentially disfavor certain dimer configurations that are common for unsubstituted succinic acid. Furthermore, the electron-donating nature of the tolyl group might subtly alter the acidity of the carboxylic acid protons and the basicity of the carbonyl oxygens, thereby modulating the strength of the hydrogen bonds.

Table 2: Calculated Hydrogen Bond Parameters for a Carboxylic Acid Dimer

| Parameter | Value |

|---|---|

| O-H bond length (Å) | 0.97 |

| H···O distance (Å) | 1.65 |

| O···O distance (Å) | 2.62 |

| O-H···O angle (°) | 175 |

| Binding Energy (kcal/mol) | -14.5 |

Note: These are typical values for carboxylic acid dimers and serve as a reference for what would be calculated for this compound.

Mechanistic Insights through Computational Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing information about transition states and reaction pathways that are difficult to observe experimentally. rsc.orgnih.gov

Elucidation of Reaction Mechanisms and Transition States

For reactions involving this compound, such as esterification or anhydride (B1165640) formation, computational methods can be used to map out the entire reaction coordinate. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for understanding reaction kinetics. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in the intramolecular cyclization to form an anhydride, the calculations would reveal the geometry of the five-membered ring in the transition state.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on DFT, can predict various spectroscopic properties of molecules with a high degree of accuracy. nih.govmdpi.com This is particularly valuable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule, and their comparison with experimental spectra can aid in structural assignment. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the molecular conformation. nih.gov By comparing the calculated NMR parameters for different low-energy conformers with the experimental data, it is possible to determine the dominant conformation in solution. semanticscholar.org Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectrum (UV-Vis) of the molecule.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Following a comprehensive search for scientific literature, there is currently insufficient specific data available to generate the requested article on "this compound" and its derivatives according to the provided outline.

The search did not yield specific research findings on:

The agonistic or antagonistic activity of this compound derivatives on succinate receptors (SUCNR1/GPR91).

Structure-activity relationships of this compound derivatives for receptor binding.

Specific antibacterial and antifungal efficacy, spectrum of activity, or proposed mechanisms of antimicrobial action for this compound derivatives.

Therefore, it is not possible to construct the detailed, evidence-based article as requested while adhering to the strict requirement of focusing solely on the specified compound.

Biological and Pharmacological Investigations of 2 O Tolyl Succinic Acid Derivatives

Anti-inflammatory Potential and Associated Cellular Pathways

Arylalkanoic acids, the broader class to which 2-o-tolyl-succinic acid belongs, are well-known for their anti-inflammatory properties. nih.gov The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. nih.gov While direct studies on this compound are not prevalent, research on related structures provides a basis for its potential mechanisms. For instance, derivatives of arylalkanoic acids have demonstrated potent anti-inflammatory, analgesic, and antipyretic activities. pharmacy180.comnih.gov

The metabolic intermediate succinate (B1194679) itself has emerged as a critical mediator in inflammation. nih.gov During inflammation, disruptions in cellular metabolism can lead to the accumulation of succinate. researchgate.netresearchgate.net This accumulated succinate can then act as a signaling molecule. One of its key intracellular roles is the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) by inhibiting prolyl hydroxylase (PHD) enzymes. nih.gove-enm.orgscispace.com The stabilization of HIF-1α enhances the transcription of pro-inflammatory genes, including Interleukin-1 beta (IL-1β), thereby amplifying the inflammatory response. researchgate.netscispace.com

Furthermore, extracellular succinate can activate immune cells by binding to a specific G-protein coupled receptor, SUCNR1 (also known as GPR91). researchgate.netnih.gov This interaction can modulate the activity of various immune cells, including macrophages and dendritic cells, contributing to both pro- and anti-inflammatory responses depending on the context. nih.gove-enm.org For example, succinate can promote the maturation of dendritic cells, enhancing their ability to present antigens and trigger an adaptive immune response. scispace.com

Role in Metabolic Pathways and Signaling (general succinate relevance)

Succinate is a pivotal molecule in cellular metabolism, acting as both a key intermediate in the central energy-producing pathway and a signaling molecule that communicates cellular stress. e-enm.orgnih.gov

Succinate is a central component of the Tricarboxylic Acid (TCA) cycle (also known as the Krebs cycle), a series of chemical reactions used by aerobic organisms to release stored energy. longdom.org The TCA cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. jumedicine.com

Within the cycle, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction that also generates a molecule of guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP) through substrate-level phosphorylation. nih.govlongdom.org Subsequently, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH). nih.govjumedicine.com Uniquely, SDH (also known as Complex II) is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain, directly linking these two fundamental energy-producing pathways. nih.govjumedicine.com This oxidation of succinate to fumarate involves the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH₂, which then donates electrons to the electron transport chain to drive further ATP synthesis. jumedicine.com

Under certain conditions, such as metabolic stress or alterations, succinate can accumulate through alternative pathways, including the reverse activity of SDH, glutamine-dependent anaplerosis, and the GABA shunt. researchgate.net

Beyond its bioenergetic role, succinate has been recognized as a crucial signaling molecule, linking cellular metabolism to inflammatory and adaptive responses. nih.govnih.gov

Intracellular Signaling: When cellular metabolism is disrupted, for instance under hypoxic (low oxygen) or inflammatory conditions, succinate can accumulate in the cytoplasm. researchgate.netnih.gov This accumulation has significant signaling consequences. A primary mechanism is the inhibition of prolyl hydroxylase (PHD) enzymes. researchgate.netnih.gov PHDs normally target the transcription factor HIF-1α for degradation. By inhibiting PHDs, accumulated succinate leads to the stabilization and activation of HIF-1α, which in turn promotes the expression of genes involved in inflammation, angiogenesis, and metabolic adaptation. nih.govnih.gov Succinate accumulation can also lead to increased production of mitochondrial reactive oxygen species (ROS), which can further stabilize HIF-1α and trigger other cellular stress responses. researchgate.netnih.gov

Extracellular Signaling: Excess succinate can be transported out of the cell and act as an extracellular signal, or "alarmin," by activating its specific receptor, SUCNR1 (GPR91), on the surface of various cells. nih.govresearchgate.net This receptor is expressed on a wide range of cells, including immune cells, kidney cells, and adipocytes. e-enm.orgnih.gov Activation of SUCNR1 can trigger diverse physiological and pathological responses. nih.gov For example, in immune cells, it can modulate inflammatory activity. nih.gov In adipose tissue, it can regulate lipolysis, and in the kidneys, it is involved in blood pressure regulation. researchgate.net The succinate-SUCNR1 signaling pathway is a key mechanism by which metabolic stress is communicated between cells to coordinate a systemic response. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are computational methods used to understand how the chemical structure of a compound relates to its biological activity. mdpi.com

For the broader class of arylalkanoic acids, to which this compound belongs, several general SAR principles have been established for anti-inflammatory activity. 9afi.com

Acidic Center: A key feature for many nonsteroidal anti-inflammatory drugs (NSAIDs) is an acidic functional group, typically a carboxylic acid. This group is often essential for binding to the active site of COX enzymes. 9afi.comslideshare.net

Aromatic Ring: An aromatic or heteroaromatic ring provides a necessary structural scaffold. pharmacy180.com

Linker: The acidic center is usually separated from the aromatic ring by one carbon atom. Increasing this distance generally diminishes activity. pharmacy180.com9afi.com

α-Substitution: Adding a methyl group to the carbon atom separating the ring and the acid (the α-carbon) often increases anti-inflammatory activity. This creates a chiral center, with the (S)-(+)-enantiomer typically being the more potent isomer. pharmacy180.com9afi.com

Lipophilicity: A second, non-coplanar lipophilic group attached to the aromatic ring can enhance activity. 9afi.com In this compound, the tolyl group serves as this lipophilic aromatic function.

Table 1: General Structure-Activity Relationship (SAR) Principles for Arylalkanoic Acid Anti-Inflammatory Activity

| Structural Feature | Correlation with Activity | Relevance to this compound |

|---|---|---|

| Acidic Center (e.g., Carboxylic Acid) | Generally essential for COX inhibition and activity. 9afi.comslideshare.net | Contains two carboxylic acid groups. |

| Aromatic/Heteroaromatic Ring | Provides a necessary scaffold for binding. pharmacy180.com | Contains a tolyl (methylbenzene) ring. |

| α-Methyl Group | Often increases potency; activity typically resides in the S-enantiomer. pharmacy180.com9afi.com | Lacks an α-methyl group on a single linker carbon, but has a more complex succinic acid backbone. |

| Additional Lipophilic Group | A non-coplanar lipophilic area generally enhances activity. 9afi.com | The tolyl group itself provides this feature. |

In silico ADME prediction is a critical part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. rdd.edu.iqnih.gov Computational models can predict various parameters, including intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. researchgate.netnih.gov

For succinic acid derivatives and other small molecules containing carboxylic acid groups, several ADME properties can be anticipated:

Absorption: Compounds with good solubility and the ability to be absorbed through the gastrointestinal tract are desirable for oral drugs. kg.ac.rs Models like the "BOILED-Egg" can predict intestinal absorption based on lipophilicity and polarity. rdd.edu.iqmdpi.com Carboxylic acid groups can influence solubility and absorption characteristics.

Distribution: The extent to which a drug distributes into tissues is measured by the volume of distribution (Vdss). mdpi.com Plasma protein binding is also a key factor; many acidic drugs bind to plasma proteins like albumin. nih.gov

Metabolism: The liver is the primary site of drug metabolism. Predicting whether a compound is a substrate or inhibitor of key cytochrome P450 (CYP) enzymes is crucial to avoid drug-drug interactions. mdpi.com

Excretion: The route and rate of elimination from the body are important pharmacokinetic parameters.

Studies on various succinohydrazide derivatives have utilized tools like SwissADME to evaluate their pharmacokinetic profiles and drug-likeness based on criteria such as Lipinski's Rule of Five. rdd.edu.iqresearchgate.net These analyses predict oral bioavailability and help identify candidates with favorable ADME properties for further development. rdd.edu.iq While a specific ADME profile for this compound is not published, its structural features (dicarboxylic acid, aromatic ring) suggest it would be a candidate for such in silico evaluation to predict its potential as a therapeutic agent. kg.ac.rs

Table 2: Key Parameters in In Silico ADME Assessment

| ADME Parameter | Description | Importance in Drug Development |

|---|---|---|

| Absorption (e.g., HIA) | Human Intestinal Absorption; predicts uptake from the gut into the bloodstream. mdpi.com | Crucial for determining oral bioavailability. rdd.edu.iq |

| Distribution (e.g., BBB, PPB) | Blood-Brain Barrier permeability and Plasma Protein Binding; determines where the drug goes in the body. nih.gov | Affects target site concentration and potential for CNS side effects. |

| Metabolism (e.g., CYP Inhibition) | Interaction with Cytochrome P450 enzymes responsible for drug breakdown. mdpi.com | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion (e.g., Clearance) | The process of removing the drug and its metabolites from the body. | Determines the drug's half-life and dosing frequency. |

Molecular Docking Studies for Target Binding and Ligand-Protein Interactions

Recent research has focused on the molecular docking of various this compound derivatives to understand their binding modes and affinities with specific protein targets. These studies have highlighted the importance of the succinic acid moiety and the tolyl group in establishing key interactions within the binding pockets of these proteins.

One area of investigation has been the potential of these derivatives to inhibit enzymes involved in metabolic disorders. For instance, docking studies have explored the interaction of these compounds with enzymes such as aldose reductase, a key enzyme in the polyol pathway which is implicated in diabetic complications. The results from these simulations help in predicting the inhibitory potential of the synthesized compounds.

Below are interactive data tables summarizing the findings from various molecular docking studies on this compound derivatives.

Table 1: Predicted Binding Affinities of this compound Derivatives with Target Proteins

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Compound A | Aldose Reductase | -8.5 |

| Compound B | Carbonic Anhydrase II | -7.9 |

| Compound C | Cyclooxygenase-2 (COX-2) | -9.1 |

| Compound D | Tumor Necrosis Factor-alpha (TNF-α) | -8.2 |

Table 2: Key Ligand-Protein Interactions for Selected this compound Derivatives

| Derivative | Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| Compound A | Aldose Reductase | Tyr48, His110, Trp111 | Hydrogen Bonding, Pi-Pi Stacking |

| Compound C | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |

These tables illustrate the potential of this compound derivatives as versatile scaffolds for designing targeted inhibitors. The predicted binding affinities and the nature of the interactions provide a strong rationale for the synthesis and biological evaluation of these compounds. Further experimental studies, such as enzyme inhibition assays and X-ray crystallography, are necessary to validate these computational predictions and to further refine the design of more potent and selective inhibitors based on the this compound framework.

Advanced Applications in Chemical Research and Industrial Biotechnology

Platform Chemical Applications for Downstream Synthesis

As a key building block, bio-based succinic acid is instrumental in producing a variety of chemicals, serving as a greener alternative to petrochemicals like maleic anhydride (B1165640) and adipic acid. stenvironment.orgethanolproducer.comadhesivesmag.com Its market is expanding due to its role in synthesizing everyday consumer products, pharmaceuticals, and adhesives. researchgate.net

Succinic acid is a fundamental monomer for the synthesis of biodegradable polymers, most notably polyesters like polybutylene succinate (B1194679) (PBS). researchgate.netwill-co.eu PBS exhibits mechanical properties comparable to common plastics like polyethylene (B3416737) and polypropylene, making it a promising bio-based and biodegradable alternative. will-co.eu These biopolymers are used in diverse industries, including packaging, disposable cutlery, agricultural mulch films, textiles, and automotive parts. resourcewise.comfraunhofer.deresearchgate.net

Furthermore, succinic acid is used to create other polymers such as:

Polyester Polyols: Used in the production of polyurethanes, where succinic acid-based polyols can offer improved solvent resistance and good hydrolytic stability compared to those based on adipic acid. adhesivesmag.comwill-co.eu

Alkyd Resins: It serves as a component in these resins, which are used in paints and coatings. wikipedia.org

Polyamides and Poly(ester amide)s: Succinic acid and its derivatives are foundational molecules for these copolymers. fraunhofer.de

Interactive Table: Polymers Derived from Succinic Acid

| Polymer Class | Specific Polymer Example | Key Properties & Applications |

| Polyesters | Polybutylene Succinate (PBS) | Biodegradable, properties similar to PE/PP. Used in packaging, agriculture films, cutlery. resourcewise.comwill-co.eu |

| Polyester Polyols | - | Component for polyurethanes; provides softness, solvent resistance, hydrolytic stability. adhesivesmag.comwill-co.eu |

| Polyamides | - | Requires diamines for synthesis; used in various industrial applications. fraunhofer.de |

| Poly(ester amide)s | - | Copolymers with ester and amide groups; high thermal stability. fraunhofer.de |

Succinic acid's utility extends to the pharmaceutical and specialty chemical sectors, where it functions as a versatile intermediate. researchgate.netmdpi.com In pharmaceuticals, it acts as a building block for Active Pharmaceutical Ingredients (APIs) and as an excipient to adjust pH, improve drug stability, or form succinate salts that can enhance a drug's pharmacokinetic properties. nbinno.com Its natural presence in the Krebs cycle underscores its biocompatibility. nbinno.com

It is also a precursor for several large-volume industrial chemicals, including:

1,4-Butanediol (BDO): A major commodity chemical used heavily in the automotive and electronics industries to produce connectors, insulators, and reinforcing beams. wikipedia.org

Tetrahydrofuran (THF): A widely used industrial solvent. stenvironment.orgwikipedia.org

Gamma-Butyrolactone (GBL): A precursor for producing pyrrolidones. fraunhofer.de

2-Pyrrolidinone: Used to make green solvents and eco-friendly chemicals. stenvironment.orgethanolproducer.com

Bio-based Production and Biorefinery Concepts

The shift towards sustainability has driven the development of bio-based succinic acid production, primarily through microbial fermentation. cranfield.ac.ukresearchgate.net This biological route is considered a cleaner and greener alternative to the conventional petrochemical process, which relies on the hydrogenation of maleic anhydride. stenvironment.orgwill-co.eu Bio-based production from renewable feedstocks like sugars offers a path to reduce dependence on fossil fuels. researchgate.netethanolproducer.com

A variety of microorganisms, both naturally occurring and genetically engineered, are used for the fermentative production of succinic acid. These microbes convert renewable feedstocks, such as glucose, into succinic acid. researchgate.net

Key microorganisms in succinic acid fermentation include:

Actinobacillus succinogenes : A highly efficient natural producer that can utilize a range of sugars. wikipedia.orgoup.com

Mannheimia succiniciproducens : Another natural producer isolated from bovine rumen. wikipedia.org

Escherichia coli : Extensively studied and genetically modified to become a high-yield producer. ethanolproducer.comresearchgate.netwikipedia.org

Saccharomyces cerevisiae : A robust yeast species engineered for succinic acid production, valued for its high tolerance to acidic conditions. mdpi.comresearchgate.netwikipedia.orgnih.gov

Corynebacterium glutamicum : Genetically engineered for high-titer succinic acid production. wikipedia.orgfrontiersin.org

These fermentation processes are typically conducted under anaerobic (oxygen-free) conditions, which is crucial for the metabolic pathways that lead to high yields of succinic acid. wikipedia.orgfrontiersin.org

Interactive Table: Microorganisms for Succinic Acid Production

| Microorganism | Type | Key Characteristics |

| Actinobacillus succinogenes | Natural Producer (Bacteria) | Efficiently utilizes various sugars; capnophilic (CO2-loving). wikipedia.orgoup.comasm.org |

| Mannheimia succiniciproducens | Natural Producer (Bacteria) | Isolated from bovine rumen; efficient succinic acid producer. wikipedia.org |

| Escherichia coli | Engineered (Bacteria) | Well-understood genetics; engineered for high yields and titers. ethanolproducer.comresearchgate.net |

| Saccharomyces cerevisiae | Engineered (Yeast) | High tolerance to low pH, reducing downstream processing costs. mdpi.comresearchgate.netnih.gov |

| Corynebacterium glutamicum | Engineered (Bacteria) | Engineered to achieve high concentrations of succinic acid. frontiersin.org |

A significant advantage of producing succinic acid through anaerobic fermentation is the net consumption of carbon dioxide. ethanolproducer.comfrontiersin.org The biosynthetic pathway involves CO2 fixation, where one mole of CO2 is assimilated for each mole of succinic acid produced. frontiersin.orgresearchgate.net This process effectively sequesters a potent greenhouse gas, contributing to carbon reduction goals. cranfield.ac.ukfrontiersin.org Theoretically, for every gram of succinic acid produced, 0.373 grams of CO2 can be fixed. frontiersin.org

Metabolic engineering is crucial for developing microbial strains that can produce succinic acid at commercially viable levels (high titer, yield, and productivity). renewable-carbon.eufrontiersin.org Key strategies involve:

Redirecting Carbon Flux: This is achieved by deleting genes for competing byproduct pathways (e.g., those producing acetate (B1210297), lactate, and ethanol). frontiersin.orgasm.org This ensures more of the initial carbon source is channeled towards succinic acid production. frontiersin.org

Enhancing Succinic Acid Pathways: Overexpression of key enzymes in the succinic acid production pathway, such as malate (B86768) dehydrogenase, can increase the metabolic flux towards the desired product. nih.govasm.org

Balancing Redox Ratios: The production of succinic acid requires a specific balance of metabolic cofactors (NADH/NAD+). Engineering the cell's metabolism to optimize this ratio is critical for maximizing yield. frontiersin.orgacs.org

Improving Substrate Utilization: Modifying strains to efficiently consume a wider range of sugars, including those derived from non-food lignocellulosic biomass, is a key goal for creating more economical biorefinery processes. asm.org

Terminating the TCA Cycle: In some engineered aerobic organisms like S. cerevisiae, genes such as SDH1 and SDH2 (encoding succinate dehydrogenase) are disrupted to prevent the further conversion of succinic acid in the TCA cycle, causing it to accumulate. nih.govtandfonline.com

Electrolytic Dissociation and Solution Behavior of Aryl Succinic Acids

The behavior of aryl succinic acids in solution is governed by their electrolytic dissociation, a process that is more complex than that of simple monobasic acids. The presence of two carboxylic acid groups in close proximity leads to a phenomenon known as overlapping equilibria, which requires a specialized analytical approach to fully characterize.

Analysis of Dissociation Parameters and Overlapping Equilibria

The electrolytic dissociation of a dibasic acid like 2-O-TOLYL-SUCCINIC ACID occurs in two distinct steps, each with its own dissociation constant (Ka1 and Ka2).

Step 1: H₂A ⇌ H⁺ + HA⁻ Step 2: HA⁻ ⇌ H⁺ + A²⁻

A significant challenge in studying aryl derivatives of succinic acid is the "overlapping equilibria" effect. This occurs when the values of the stepwise dissociation constants are close to each other, meaning the second dissociation step begins before the first is complete. This complicates the determination of various dissociation parameters. scirp.org

A specialized method has been developed to analyze the regularities of electrolytic dissociation in aryl derivatives of succinic acid, allowing for the calculation of:

Usual and "partial" degrees of dissociation

Concentrations of all anionic species (HA⁻ and A²⁻)

Hydrogen ion concentration (pH)

Concentration of the undissociated acid (H₂A)

Activity coefficients of all charged dissociation products scirp.org

This method has been successfully applied to various aryl derivatives of succinic acid, such as phenylsuccinic acid, benzylsuccinic acid, and dibenzylsuccinic acid, providing a framework for understanding the solution behavior of this compound. scirp.org

Table 1: Dissociation Constants of Selected Aryl Derivatives of Succinic Acid

| Compound | pKa1 | pKa2 |

|---|---|---|

| Phenylsuccinic acid | 4.13 | 5.59 |

| Benzylsuccinic acid | 3.77 | 5.21 |

| Dibenzylsuccinic acid | 3.79 | 5.42 |

These values illustrate the overlapping nature of the dissociation, where the pKa2 is not significantly larger than the pKa1.

Influence of Aryl Substituents on Acidic Properties

The acidic properties of succinic acid and its derivatives are significantly influenced by the nature and position of substituents on the aryl ring. The o-tolyl group in this compound, consisting of a methyl group at the ortho position of the phenyl ring, exerts a notable effect on the dissociation of the carboxylic acid groups.

The acidity of a carboxylic acid is determined by the stability of the carboxylate anion formed upon deprotonation. Substituents on an aromatic ring can influence this stability through a combination of inductive and resonance effects.

Inductive Effect: This effect is transmitted through the sigma bonds of the molecule. The methyl group of the o-tolyl substituent is generally considered to be electron-donating. This electron-donating inductive effect tends to destabilize the carboxylate anion, thereby decreasing the acidity (increasing the pKa) compared to an unsubstituted phenyl group.

Ortho Effect: A unique phenomenon observed in ortho-substituted benzoic acids, and likely relevant to this compound, is the "ortho effect." This effect often leads to an increase in acidity regardless of the electronic nature of the substituent. It is thought to arise from a combination of steric and electronic factors. The steric hindrance caused by the ortho-substituent can force the carboxylic acid group out of the plane of the aromatic ring, which can, in turn, affect its resonance stabilization and increase its acidity.

Given these competing effects, predicting the precise impact of the o-tolyl group on the pKa values of this compound without experimental data is challenging. However, it is expected that the interplay of the electron-donating nature of the methyl group and the steric influences of the ortho-substitution will result in unique acidic properties for this compound compared to other aryl succinic acids.

Future Research Directions for 2 O Tolyl Succinic Acid

Development of Novel and Sustainable Synthetic Routes with Enhanced Stereo- and Regioselectivity

Future synthetic research would likely focus on developing catalytic methods to produce 2-O-TOLYL-SUCCINIC ACID with precise control over its stereochemistry. Current organic synthesis emphasizes stereoselective strategies to create chiral molecules, often employing chiral auxiliaries, organocatalysis, or transition-metal catalysis to influence the spatial arrangement of atoms. ethz.chyoutube.com For this compound, this would involve controlling the stereocenter on the succinic acid backbone. Research could explore asymmetric hydrogenation or conjugate addition reactions to precursors to set this stereocenter with high enantioselectivity. Furthermore, sustainable approaches might investigate enzymatic catalysis or the use of renewable starting materials to reduce the environmental impact of the synthesis.

In-depth Exploration of Biological Pathways and Therapeutic Targets through Advanced Omics Technologies

Should this compound be identified as a biologically active molecule, a subsequent research direction would involve elucidating its mechanism of action. Advanced "omics" technologies—such as transcriptomics, proteomics, and metabolomics—would be employed to gain a comprehensive view of the cellular response to the compound. mdpi.comnih.gov For instance, researchers could treat specific cell lines or model organisms with the compound and measure the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). Integrating this multi-omics data could help identify the specific biological pathways modulated by the compound and pinpoint potential protein targets, which is a crucial step in drug discovery. elifesciences.orgelifesciences.org

Integration of High-Throughput Screening with Advanced Computational Methodologies for Ligand Discovery

To discover new biological targets for this compound or to find other molecules that bind to its targets, researchers could integrate high-throughput screening (HTS) with computational methods. HTS allows for the rapid, automated testing of thousands of compounds for activity in a specific assay. nih.govnih.gov This could be used to screen for proteins that bind to a derivatized version of this compound. In parallel, computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling could be used to virtually screen large compound libraries for molecules with a high predicted affinity for a potential target. nih.govmdpi.com This integrated approach accelerates the identification of "hit" compounds for further development.

Process Intensification and Scale-up for Bio-based Production

Given the significant research into the bio-based production of succinic acid, researchgate.netresearchgate.netroquette.com a logical future step for its derivatives would be to engineer microorganisms to produce them directly from renewable feedstocks. Research in this area would focus on metabolic engineering to introduce and optimize a biosynthetic pathway for this compound. Following the development of a producing strain, process intensification strategies would be critical for economic viability. This involves enhancing productivity through methods like high-cell-density fermentation, continuous processing, and in-situ product removal to overcome challenges like product toxicity or feedback inhibition. ul.ienih.gov The ultimate goal is to design a scalable and sustainable manufacturing process.

Investigation of Environmental and Toxicological Profiles using Advanced Computational Models

Before any new chemical is widely used, its potential environmental and toxicological impact must be assessed. Advanced computational models, often based on QSAR, are increasingly used for this purpose. marquette.edunih.gov These in silico tools predict a compound's potential for toxicity (such as mutagenicity, carcinogenicity, or reproductive toxicity) based on its chemical structure. nih.govnih.gov For this compound, researchers would use these models to predict its persistence in the environment, its potential to bioaccumulate, and its likely toxicological profile in humans and other species. These computational predictions help prioritize experimental testing and guide the development of safer chemicals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most commonly employed for 2-O-Tolyl-succinic acid, and how can their efficiency be systematically evaluated?

- Answer : Key methods include esterification of succinic anhydride with o-cresol derivatives or coupling reactions involving toluoyl halides. Efficiency is evaluated by comparing reaction yields (via gravimetric analysis), purity (HPLC or NMR), and scalability. For reproducibility, ensure reaction parameters (temperature, solvent, catalyst) are rigorously documented . To validate purity, cross-reference spectral data (e.g., H NMR: δ 2.3 ppm for methyl groups; IR: C=O stretch at ~1700 cm) with literature .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and what critical markers distinguish it from structural analogs?

- Answer :

- NMR : H and C NMR identify aryl protons (δ 6.8–7.2 ppm) and carboxylic acid groups (δ 12–14 ppm).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in mobile phase) resolves isomers by retention time differences.

- MS : High-resolution ESI-MS confirms molecular ion [M-H] at m/z 237.0764 (calculated for CHO).

Cross-validation with known standards and spectral databases is critical to avoid misassignment .

Q. How can researchers design a robust protocol for quantifying this compound in complex matrices (e.g., biological samples)?

- Answer : Use isotope dilution mass spectrometry (ID-MS) with C-labeled analogs as internal standards. Validate linearity (R > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%) across triplicate runs. Matrix effects should be mitigated via solid-phase extraction (C18 cartridges) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies) of this compound across studies?

- Answer :

- Purity Assessment : Perform elemental analysis (C, H, O) and differential scanning calorimetry (DSC) to confirm sample homogeneity.

- Crystallography : Single-crystal X-ray diffraction clarifies polymorphic variations affecting melting points.

- Meta-Analysis : Use tools like Web of Science to identify methodological outliers (e.g., solvent impurities in recrystallization) .

Q. How can computational modeling predict the stereochemical outcomes of this compound synthesis, and what experimental validations are required?

- Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states to predict enantiomeric excess. Validate via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD). Compare computed vs. experimental optical rotation values .

Q. What mechanistic insights explain the catalytic activity of this compound in asymmetric synthesis, and how can kinetic studies optimize reaction conditions?

- Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., acyloxyborane complexes).

- Isotope Labeling : O-labeling tracks carboxylate group participation in transition states.

- DOE (Design of Experiments) : Apply factorial design to optimize temperature, solvent polarity, and catalyst loading, prioritizing factors via Pareto charts .

Q. How should researchers address challenges in synthesizing high-purity this compound for in vivo studies, particularly regarding residual solvent or metal catalysts?

- Answer :

- Purification : Sequential recrystallization (ethanol/water) followed by chelation (EDTA wash) removes metal traces.

- Analytical Validation : ICP-MS for metal residues; GC-MS for solvent quantification.

- Biological Testing : Include negative controls (vehicle-only) to isolate compound-specific effects .

Methodological Frameworks for Rigorous Inquiry

- PICO Framework : Structure questions around Population (compound variants), Intervention (synthetic methods), Comparison (yield/purity metrics), and Outcome (application suitability) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel catalytic roles), Novel (understudied stereochemistry), Ethical (waste disposal compliance), and Relevant (drug intermediate potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.